Potassium;trifluoro-[3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]boranuide
Description
Potassium;trifluoro-[3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]boranuide is a potassium trifluoroborate salt with a structurally complex anion. The anion features:
- A trifluoroborate core (BF₃⁻) bonded to a propyl chain.
- A tert-butoxycarbonylamino (Boc) group at the 2-position of the propyl chain, derived from 2-methylpropan-2-yl (tert-butyl).
- A methoxy group (OCH₃) and 3-oxo (ketone) moiety at the 3-position.
This compound is likely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, where trifluoroborate salts serve as stable, air-tolerant alternatives to boronic acids. The Boc group and methoxy substituents may influence steric and electronic properties, affecting reactivity and stability .
Properties
IUPAC Name |
potassium;trifluoro-[3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16BF3NO4.K/c1-9(2,3)18-8(16)14-6(7(15)17-4)5-10(11,12)13;/h6H,5H2,1-4H3,(H,14,16);/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGFKZCYDSRFQJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CC(C(=O)OC)NC(=O)OC(C)(C)C)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16BF3KNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Potassium; trifluoro-[3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]boranuide is a specialized organoboron compound with significant implications in medicinal chemistry and organic synthesis. This article explores its biological activity, focusing on its interactions with biological systems, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a trifluoroborate group, which enhances its reactivity and interaction with biological targets. Its unique structural attributes make it a candidate for various biochemical applications.
| Property | Description |
|---|---|
| Molecular Formula | C₁₃H₁₈BF₃N₂O₃ |
| Molar Mass | Approximately 305.09 g/mol |
| Functional Groups | Trifluoroborate, methoxy, and carbamate |
Potassium; trifluoro-[3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]boranuide is hypothesized to interact with specific enzymes and receptors, potentially modulating their activity. The trifluoroborate moiety may facilitate non-covalent interactions that influence various biochemical pathways.
Enzyme Interaction
Research indicates that organotrifluoroborates can act as inhibitors of serine proteases, showing competitive and reversible inhibition patterns. These findings suggest that potassium; trifluoro-[3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]boranuide may similarly affect enzyme activity through specific binding interactions .
Toxicological Investigations
A study examining the toxicological profile of related organotrifluoroborates revealed no significant adverse effects on liver and kidney function in animal models at tested doses. Parameters such as aspartate aminotransferase (AST) and alanine aminotransferase (ALT) levels remained stable, indicating a favorable safety profile .
Case Studies
- Antinociceptive Properties : In vivo studies on related compounds demonstrated antinociceptive effects independent of the cholinergic or opioid systems. This suggests a potential for potassium; trifluoro-[3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]boranuide to modulate pain pathways without significant side effects .
- Pharmacological Applications : The compound's ability to modify biomolecules makes it suitable for studying biological processes, including drug design and development.
Summary of Research Findings
The following table summarizes key findings from various studies related to potassium; trifluoro-[3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]boranuide:
Comparison with Similar Compounds
Comparison with Similar Potassium Trifluoroborate Compounds
Structural and Functional Group Comparisons
The table below compares the target compound with structurally analogous potassium trifluoroborates:
*Deduced formula based on substituents; †Estimated based on analogous compounds.
Key Differences and Implications
Substituent Complexity: The target compound’s Boc-protected amine and methoxy-ketone system distinguish it from simpler analogs like the tert-butyl carbamate derivative . These groups may enhance steric hindrance, reducing reactivity in cross-coupling but improving stability. In contrast, phenylamino or bromophenylamino derivatives prioritize electronic modulation for aryl coupling reactions.
Molecular Weight and Solubility: Higher molecular weight (~292.1 g/mol) compared to simpler analogs (e.g., 230.06 g/mol for the 5-oxohexyl derivative ) suggests lower solubility in non-polar solvents, necessitating polar aprotic solvents for reactions.
Stability and Reactivity: The Boc group is hydrolytically labile under acidic conditions, enabling deprotection in situ, whereas the methoxy group may stabilize the boron center against hydrolysis . Strong oxidizers are incompatible with most trifluoroborates, as noted in safety data for related compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
